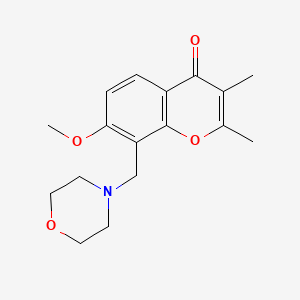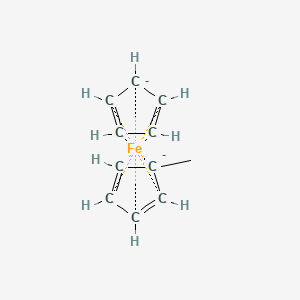![molecular formula C21H22ClNO B13750572 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride CAS No. 5409-71-2](/img/no-structure.png)
3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride is a complex organic compound with a molecular formula of C21H21NO·HCl. This compound is known for its unique structure, which includes a naphthalene ring and a benzyl(methyl)amino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride typically involves multiple steps. One common method includes the reaction of naphthalene-2-carbaldehyde with benzylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to further reactions to introduce the propan-1-one group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.
Propiedades
| 5409-71-2 | |
Fórmula molecular |
C21H22ClNO |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
3-[benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H21NO.ClH/c1-22(16-17-7-3-2-4-8-17)14-13-21(23)20-12-11-18-9-5-6-10-19(18)15-20;/h2-12,15H,13-14,16H2,1H3;1H |
Clave InChI |
WTHSBDHNPCCBII-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)

![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)


![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
